ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate
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Overview
Description
Ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate is a complex organic compound that features a furan ring, a pyridazine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate typically involves multiple steps, including the formation of the furan and pyridazine rings, followed by their coupling with piperazine and subsequent sulfonylation and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The pyridazine ring can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the pyridazine ring can yield dihydropyridazine derivatives .
Scientific Research Applications
Ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of furan, pyridazine, and piperazine, such as:
- Furan-2-carboxylic acid derivatives
- Pyridazine-3-carboxylic acid derivatives
- Piperazine-1-sulfonyl derivatives
Uniqueness
Ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-2-29-21(26)16-5-7-17(8-6-16)31(27,28)25-13-11-24(12-14-25)20-10-9-18(22-23-20)19-4-3-15-30-19/h3-10,15H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJVGZLJQDOUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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